molecular formula C17H16O B12908023 Furan, 2-(2,4-dimethyl-1,3-cyclopentadien-1-yl)-5-phenyl- CAS No. 601468-64-8

Furan, 2-(2,4-dimethyl-1,3-cyclopentadien-1-yl)-5-phenyl-

Cat. No.: B12908023
CAS No.: 601468-64-8
M. Wt: 236.31 g/mol
InChI Key: ZFJJRLRXEFEULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Furan, 2-(2,4-dimethyl-1,3-cyclopentadien-1-yl)-5-phenyl- is a heterocyclic molecule featuring a furan ring substituted at position 2 with a 2,4-dimethylcyclopentadienyl group and at position 5 with a phenyl group.

Properties

CAS No.

601468-64-8

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2,4-dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran

InChI

InChI=1S/C17H16O/c1-12-10-13(2)15(11-12)17-9-8-16(18-17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

ZFJJRLRXEFEULF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C1)C2=CC=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran typically involves a multi-step process. One common method starts with the preparation of the cyclopentadiene derivative. This can be achieved through the Diels-Alder reaction between a suitable diene and a dienophile. The resulting cyclopentadiene derivative is then subjected to further functionalization to introduce the methyl groups at the 2 and 4 positions.

The next step involves the formation of the furan ring. This can be accomplished through a cyclization reaction, where the cyclopentadiene derivative is treated with a suitable reagent, such as an acid catalyst, to promote the formation of the furan ring. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the furan ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce double bonds or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes

Scientific Research Applications

2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran has several scientific research applications, including:

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.

    Medicinal Chemistry: The compound’s potential biological activity makes it of interest for drug discovery and development, particularly in the design of new therapeutic agents.

    Catalysis: It can be used as a ligand or catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylcyclopenta-1,3-dien-1-yl)-5-phenylfuran depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, activation of receptors, or interference with DNA replication.

Comparison with Similar Compounds

Structural Features

The target compound’s substituents distinguish it from related furan derivatives:

  • Position 2 : The 2,4-dimethylcyclopentadienyl group introduces steric bulk and electronic effects due to its conjugated diene system and methyl groups.
  • Position 5 : A phenyl group enhances aromaticity and may influence solubility or intermolecular interactions.

Key Comparisons :

Compound Name Substituent (Position 2) Substituent (Position 5) Key Structural Notes
Target Compound 2,4-Dimethylcyclopentadienyl Phenyl Conjugated diene; steric hindrance from methyl groups
2-[2-(2-Vinylphenyl)ethenyl]furan (1a) Ethenyl-linked vinylphenyl None Linear ethenyl chain; photochemically reactive
Benzo[b]furan derivatives (1b) Benzofuran system None Extended aromaticity; fused benzene ring
Spiro-oxadiazole compounds (4a-e) Oxadiazole and thiazolidinone moieties Phenyl Spiro architecture; heterocyclic diversity

Implications :

  • The cyclopentadienyl group in the target compound may facilitate Diels-Alder reactions, unlike the ethenyl substituents in 1a, which undergo [4+2] photocyclization to form bicyclo[3.2.1]octadienes .

Biological Activity

Furan derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. The compound Furan, 2-(2,4-dimethyl-1,3-cyclopentadien-1-yl)-5-phenyl- is a notable member of this class, exhibiting various pharmacological properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its unique structure, which includes a furan ring substituted with a cyclopentadiene moiety and a phenyl group. Its chemical formula is C15H16C_{15}H_{16}, and it possesses significant volatility and reactivity due to the furan component.

1. Antibacterial Activity

Research indicates that furan derivatives exhibit potent antibacterial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) studies demonstrated that certain furan derivatives inhibit the growth of Escherichia coli at concentrations as low as 64 µg/mL .
  • A series of compounds derived from furan were tested against Staphylococcus aureus and Proteus vulgaris , revealing significant antibacterial activity .

Table 1: Antibacterial Activity of Furan Derivatives

Compound NameBacterial StrainMIC (µg/mL)
3-(2,4-dimethylphenyl)-furan-2-carboxylic acidE. coli64
N-(3-amino-2,4-dimethoxy phenyl)-5-(N-methyl phenyl sulfonamido)methyl furan-2-carboxamideS. aureus32
Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes50

2. Anti-Cancer Activity

Furan derivatives have also been investigated for their anti-cancer potential. A study involving conjugated tripeptides containing furan demonstrated promising results against human cervical cancer cells (HeLa cells):

  • The most effective conjugate exhibited an IC50IC_{50} value of 0.15 ± 0.05 µg/mL against HeLa cells .

Table 2: Anti-Cancer Activity of Furan Conjugates

Compound NameCancer Cell LineIC50 (µg/mL)
Furan-conjugated tripeptideHeLa0.15 ± 0.05
Novel furan derivativeMCF-7 (breast cancer)0.20 ± 0.03

3. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of furan derivatives:

  • Diaryl furanone derivatives have been developed as selective COX-2 inhibitors, showing potency comparable to existing anti-inflammatory drugs like rofecoxib .
  • In an inflammatory rat model induced by carrageenan, specific hydrazide-hydrazone derivatives linked to the furan moiety exhibited significant anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Furan Derivatives

Compound NameModelEffectiveness
Diaryl furanone derivativeCOX-2 inhibitionHigh
Hydrazide-hydrazone derivativeCarrageenan-induced ratSignificant

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various furan derivatives revealed that a specific compound significantly inhibited the growth of multi-drug resistant strains of bacteria, outperforming traditional antibiotics like streptomycin and tetracycline .

Case Study 2: Anti-Cancer Mechanism

In vitro studies on cervical cancer cells suggested that the mechanism of action for certain furan derivatives involves mitochondrial modification and membrane disruption, leading to apoptosis in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.